molecular formula C19H24N2O4 B5639820 methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate

methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate

Cat. No. B5639820
M. Wt: 344.4 g/mol
InChI Key: ZNQGRKIEECDNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds with significant interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound "methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate" was not directly found, research on similar compounds provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives, and intramolecular cyclization of N-substituted aminoanilides. The synthesis often involves the use of palladium-catalyzed reactions, microwave-assisted synthesis, and other modern synthetic techniques to enhance efficiency and selectivity (Mohammed Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which can exhibit planarity or non-planarity depending on the substitution patterns. X-ray crystallography studies reveal that substituents on the benzimidazole ring and the nature of the side chains significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the compound's properties and reactivity (A. Mohan et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including oxidative photocyclization, which is used to synthesize complex polycyclic structures from simpler benzimidazole compounds. These reactions are often mediated by metal catalysts or under photochemical conditions to achieve the desired transformation with high selectivity (Yinlong Li et al., 2015).

properties

IUPAC Name

methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(oxolan-3-yl)ethyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-24-18(22)15-4-5-16-17(10-15)20(8-6-14-7-9-25-12-14)19(23)21(16)11-13-2-3-13/h4-5,10,13-14H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQGRKIEECDNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=O)N2CCC3CCOC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.